2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide
Description
Properties
CAS No. |
1206987-01-0 |
|---|---|
Molecular Formula |
C22H17FN6OS2 |
Molecular Weight |
464.54 |
IUPAC Name |
2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C22H17FN6OS2/c1-31-17-4-2-3-16(11-17)24-20(30)13-32-22-26-25-21-19-12-18(14-5-7-15(23)8-6-14)27-29(19)10-9-28(21)22/h2-12H,13H2,1H3,(H,24,30) |
InChI Key |
GCOGRGOTWAMSAP-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide belongs to a class of pyrazolo derivatives that have been investigated for their potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, mechanisms of action, and biological activities of this compound based on diverse research studies.
- Molecular Formula : C22H17FN6OS
- Molecular Weight : 448.5 g/mol
- IUPAC Name : N-(4-fluorophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Cycloaddition : Combining pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates.
- Condensation with Hydrazine : To form the pyrazolo-triazole structure.
- Thioether Formation : Incorporating the thio group into the acetamide structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 and MDA-MB-231) using the MTT assay. Results showed significant cytotoxic effects comparable to standard chemotherapeutics like cisplatin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-((9-(4-fluorophenyl)... | 26 µM | MCF-7 |
| Cisplatin | 10 µM | MCF-7 |
The compound demonstrated a mechanism involving apoptosis through the activation of caspases (caspase 3/7 and caspase 9), suggesting it promotes programmed cell death in cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.
- Receptor Binding : The structure allows binding to adenosine receptors, which play a role in tumor growth regulation .
- Induction of Apoptosis : The compound promotes apoptosis by increasing ROS levels and modulating p53 and NF-kB pathways .
Anti-inflammatory Activity
In addition to its anticancer properties, compounds in the pyrazolo class have shown anti-inflammatory effects:
- Studies suggest that these compounds can reduce inflammatory markers in vitro, indicating potential therapeutic applications for inflammatory diseases .
Case Studies
Several studies have documented the efficacy of similar pyrazolo compounds:
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Structural Complexity and AR Affinity: The pyrazolo-triazolo-pyrazine core in the target compound is associated with high AR antagonism in analogs (e.g., nanomolar affinity in pyrazolo[3,4-c]pyridines) . Its triazole ring may enhance binding through π-π stacking or hydrogen bonding.
Substituent Effects :
- 4-Fluorophenyl : Electron-withdrawing groups like fluorine may improve receptor selectivity compared to methoxy or methyl substituents .
- Thioacetamide Linker : The sulfur atom could enhance membrane permeability versus amide linkers in other analogs .
Synthetic Challenges : highlights regioselective synthesis hurdles for triazolo-pyrazines, suggesting the target compound’s preparation may require optimized conditions compared to simpler pyrazolo-pyrazines .
Preparation Methods
Cyclocondensation of Pyrazole and Triazole Precursors
- 5-Amino-1-(4-fluorophenyl)pyrazole-4-carboxamide (1) (2.0 mmol) and 4-amino-1,2,4-triazole-3-thiol (2) (2.4 mmol) are dissolved in anhydrous ethanol (20 mL).
- Triethylamine (0.2 mL) is added, and the mixture is refluxed for 8–10 hours.
- The product precipitates upon cooling and is recrystallized from DMF/ethanol (1:3 v/v) to yield 9-(4-fluorophenyl)pyrazolo[1,5-a]triazolo[3,4-c]pyrazine-3-thiol (3) as a pale-yellow solid (Yield: 78%; m.p. 215–218°C).
| Parameter | Value |
|---|---|
| Solvent System | Ethanol/Triethylamine |
| Reaction Time | 8–10 hours |
| Yield | 78% |
| Melting Point | 215–218°C |
Introduction of the Thioacetamide Side Chain
Synthesis of 2-Bromo-N-(3-(methylthio)phenyl)acetamide
- 3-(Methylthio)aniline (4) (5.0 mmol) is dissolved in dichloromethane (15 mL) under nitrogen.
- Bromoacetyl chloride (5.5 mmol) is added dropwise at 0°C, followed by triethylamine (6.0 mmol).
- The reaction is stirred for 3 hours at room temperature, washed with water, and dried over MgSO₄.
- Evaporation yields 2-bromo-N-(3-(methylthio)phenyl)acetamide (5) as a white crystalline solid (Yield: 85%; m.p. 92–95°C).
| Parameter | Value |
|---|---|
| Coupling Agent | Bromoacetyl chloride |
| Base | Triethylamine |
| Yield | 85% |
| Melting Point | 92–95°C |
Thioether Bond Formation
- Pyrazolo-triazolo-pyrazine-3-thiol (3) (1.0 mmol) and 2-bromo-N-(3-(methylthio)phenyl)acetamide (5) (1.2 mmol) are suspended in acetone (10 mL).
- Potassium carbonate (2.0 mmol) is added, and the mixture is refluxed for 12 hours.
- The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to yield the target compound as an off-white solid (Yield: 72%; m.p. 163–166°C).
- Solvent Selection : Acetone outperforms toluene or dichloromethane due to improved solubility of intermediates.
- Base : Potassium carbonate minimizes side reactions compared to stronger bases like NaOH.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Table 1: Yield Optimization Across Reaction Conditions
| Step | Solvent | Base/Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Ethanol | Triethylamine | 80 | 78 |
| Thioether formation | Acetone | K₂CO₃ | 60 | 72 |
| Amide coupling | CH₂Cl₂ | EDC/DMAP | 25 | 85 |
Critical Observations :
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step reactions, including alkylation of potassium thiolate intermediates with haloalkanes in propane-2-ol under reflux (60–80°C for 1–2 hours). Key steps include:
- Thiolate intermediate preparation : Reacting precursors (e.g., pyrazolo-triazolo-pyrazine derivatives) with carbon disulfide in alkaline alcohol media to form potassium thiolate .
- Alkylation : Adding haloalkanes (e.g., CnH2n+1Br) to the thiolate solution, followed by recrystallization for purification .
- Yield optimization : Adjusting solvent polarity (e.g., ethanol vs. DMSO), temperature control (±5°C), and stoichiometric ratios (1:1.2 molar excess of haloalkane) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : Confirm regiochemistry of the pyrazolo-triazolo-pyrazine core and thioacetamide linkage (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for carbonyl groups) .
- Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z ~466.9) and detect impurities .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) .
Q. How can researchers evaluate the compound’s solubility and stability for in vitro assays?
- Solubility screening : Test in DMSO (primary solvent), PBS (pH 7.4), and ethanol using shake-flask methods at 25°C .
- Stability studies : Incubate at 4°C, 25°C, and 37°C for 24–72 hours; monitor degradation via HPLC .
- Light sensitivity : Store in amber vials under nitrogen to prevent thioether oxidation .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., conflicting IC₅₀ values) be resolved?
- Assay validation : Replicate experiments using orthogonal methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .
- Impurity analysis : Quantify byproducts (e.g., regioisomers) via HPLC-MS and correlate with activity discrepancies .
- Target engagement studies : Use SPR or ITC to confirm direct binding to enzymes (e.g., tyrosine kinases) .
Q. What strategies are effective for designing molecular docking studies to predict target interactions?
- Protein preparation : Retrieve crystal structures (e.g., COX-2 or lanosterol-14α-demethylase from PDB), remove water, add polar hydrogens using AutoDockTools .
- Ligand preparation : Optimize 3D geometry with MarvinSketch, assign Gasteiger charges .
- Docking parameters : Use Vina software with a grid box size of 20×20×20 Å centered on the active site; validate with co-crystallized ligands .
Q. How to perform a comparative analysis of this compound with structural analogs for SAR studies?
- Structural modifications : Synthesize derivatives with varied substituents (e.g., replace 4-fluorophenyl with 4-methoxyphenyl) .
- Biological testing : Compare IC₅₀ values against fungal strains (e.g., Candida albicans) or cancer cell lines (e.g., MCF-7) .
- Computational modeling : Calculate logP and polar surface area to correlate with membrane permeability trends .
Q. What methods mitigate regioisomer formation during synthesis?
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to detect intermediates .
- Temperature control : Maintain alkylation steps at ≤80°C to minimize side reactions .
- Purification : Employ column chromatography (silica gel, gradient elution) or preparative HPLC to isolate regioisomers .
Q. How to analyze structure-activity relationships (SAR) for antifungal activity?
- Substituent variation : Test alkylthio chain length (C1–C10) at the pyrazine position; longer chains (e.g., nonylthio) enhance lipophilicity and membrane penetration .
- Enzyme inhibition : Measure IC₅₀ against lanosterol-14α-demethylase via UV-Vis spectroscopy (Δ absorbance at 240 nm) .
- In vivo validation : Use murine models of fungal infection to compare efficacy with fluconazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
